Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate, also known as TMPSPC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate involves the inhibition of the target enzyme through binding to its active site. This results in the prevention of the enzyme from catalyzing its substrate, leading to a decrease in its activity. The specific interactions between Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate and the enzyme can be studied through molecular docking and other computational techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate are dependent on the target enzyme that it inhibits. For instance, the inhibition of MAO can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can alleviate symptoms of depression. On the other hand, the inhibition of AChE can result in an increase in the levels of acetylcholine, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate in lab experiments is its high potency and selectivity towards its target enzymes. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one of the limitations of using Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate is its relatively high cost compared to other enzyme inhibitors.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards its target enzymes. Another direction is the evaluation of its efficacy in animal models of neurological disorders. Additionally, the use of Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate in combination with other drugs or therapies can be explored to enhance its therapeutic effects.
Synthesemethoden
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with piperazine-1-carboxylic acid ethyl ester. This reaction produces a white solid which can be purified through recrystallization. The purity and yield of the synthesized Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-23-17(20)18-7-9-19(10-8-18)24(21,22)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROWDVJYGOUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.